molecular formula C9H10N2 B3356274 3,5-Dimethylimidazo[1,5-a]pyridine CAS No. 6558-65-2

3,5-Dimethylimidazo[1,5-a]pyridine

Cat. No.: B3356274
CAS No.: 6558-65-2
M. Wt: 146.19 g/mol
InChI Key: RIGQVWJROKXEOP-UHFFFAOYSA-N
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Description

3,5-Dimethylimidazo[1,5-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,5-a]pyridine family This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with methyl groups attached at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylimidazo[1,5-a]pyridine can be achieved through several methods:

    Cyclocondensation Reactions: One common method involves the cyclocondensation of 2-pyridyl ketones with alkyl glyoxylates or aldehydes in the presence of a nitrogen source such as magnesium nitride (Mg3N2).

    Oxidative Cyclization: Another approach involves the oxidative cyclization of 2-pyridylmethylamine derivatives with carbonyl compounds.

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The cyclocondensation and oxidative cyclization methods mentioned above are commonly employed in industrial settings due to their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylimidazo[1,5-a]pyridine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazo[1,5-a]pyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atom of the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced imidazo[1,5-a]pyridine derivatives.

    Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the reagents used.

Scientific Research Applications

3,5-Dimethylimidazo[1,5-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

3,5-dimethylimidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7-4-3-5-9-6-10-8(2)11(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGQVWJROKXEOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=CN=C(N12)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60569007
Record name 3,5-Dimethylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6558-65-2
Record name 3,5-Dimethylimidazo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60569007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylimidazo[1,5-a]pyridine
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3,5-Dimethylimidazo[1,5-a]pyridine
Reactant of Route 5
3,5-Dimethylimidazo[1,5-a]pyridine
Reactant of Route 6
3,5-Dimethylimidazo[1,5-a]pyridine

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